molecular formula C5H12O3 B13450068 1-Propanol, 2,2-dimethoxy- CAS No. 99547-44-1

1-Propanol, 2,2-dimethoxy-

Cat. No.: B13450068
CAS No.: 99547-44-1
M. Wt: 120.15 g/mol
InChI Key: IOOUWNQSMXVTRP-UHFFFAOYSA-N
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Description

1-Propanol, 2,2-dimethoxy- is an organic compound with the molecular formula C5H12O3. It is a colorless liquid that is often used as a reagent in organic synthesis. This compound is known for its ability to act as a water scavenger in water-sensitive reactions and is commonly used in the preparation of acetonides and other derivatives.

Preparation Methods

1-Propanol, 2,2-dimethoxy- can be synthesized through the condensation of acetone and methanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product. The process can be summarized as follows:

Chemical Reactions Analysis

1-Propanol, 2,2-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.

    Common Reagents and Conditions: Acid catalysts are commonly used in these reactions. .

Scientific Research Applications

1-Propanol, 2,2-dimethoxy- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Propanol, 2,2-dimethoxy- involves its ability to act as a water scavenger. Upon acid-catalyzed reaction, it reacts quantitatively with water to form acetone and methanol. This property is utilized in various chemical processes to remove water and drive reactions to completion .

Comparison with Similar Compounds

1-Propanol, 2,2-dimethoxy- can be compared with other similar compounds such as:

Properties

IUPAC Name

2,2-dimethoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-5(4-6,7-2)8-3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOUWNQSMXVTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467577
Record name 1-Propanol, 2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99547-44-1
Record name 1-Propanol, 2,2-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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